molecular formula C12H12N2O2 B1351191 6-(4-Methoxyphenoxy)pyridin-3-amine CAS No. 219865-99-3

6-(4-Methoxyphenoxy)pyridin-3-amine

Cat. No. B1351191
CAS RN: 219865-99-3
M. Wt: 216.24 g/mol
InChI Key: HJLNKGPHCMMHMO-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has a molecular formula of C12H12N2O2. In

Scientific Research Applications

1. Copolymerization Catalyst

6-(4-Methoxyphenoxy)pyridin-3-amine derivatives, such as amine-bis(phenolate) chromium(III) chloride complexes, have been utilized as catalysts in copolymerization processes. They are particularly effective in the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with low molecular weight and narrow dispersities. This suggests their potential use in creating environmentally friendly polymers (Devaine-Pressing, Dawe, & Kozak, 2015).

2. Structural Characterization in Chemistry

The compound's derivatives play a significant role in the study of protonation sites and hydrogen bonding. For instance, the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide salts provides insights into different molecular conformations and intermolecular hydrogen bonding patterns, crucial for understanding chemical interactions and molecular design (Böck et al., 2021).

3. Synthesis of Complex Molecules

The derivatives of 6-(4-Methoxyphenoxy)pyridin-3-amine are instrumental in synthesizing complex molecular structures. For example, in reactions involving (methoxyphenylcarbene)pentacarbonylchromium(0) with primary amines, which result in the formation of aminophenylcarbene complexes. These reactions are vital in organometallic chemistry and the creation of complex chemical structures (Fischer, Heckl, & Werner, 1971).

4. Coordination Chemistry and Magnetism

6-(4-Methoxyphenoxy)pyridin-3-amine derivatives are used in the synthesis and characterization of metal complexes, particularly in coordination chemistry. They play a crucial role in understanding the structural, electronic, and magnetic properties of these complexes. This is essential for applications in materials science, particularly in developing magnetic materials and molecular electronics (Wu et al., 2004).

5. Photophysical Studies

The compound's derivatives are significant in photophysical studies. For instance, the synthesis of 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and its metal complexes has contributed to understanding luminescence properties in coordination compounds. This is particularly relevant in the development of new materials for optical and electronic applications (Stetsiuk et al., 2019).

6. Antifungal Research

In biological research, derivatives of 6-(4-Methoxyphenoxy)pyridin-3-amine have been investigated for their antifungal properties. The synthesis of related compounds and their evaluation against various fungi types contribute to the development of new antifungal agents. This has potential implications for agriculture and medicine (Jafar et al., 2017).

properties

IUPAC Name

6-(4-methoxyphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNKGPHCMMHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384146
Record name 6-(4-methoxyphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenoxy)pyridin-3-amine

CAS RN

219865-99-3
Record name 6-(4-methoxyphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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